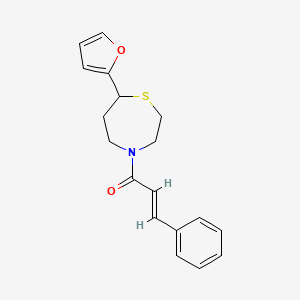

(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(22-14-12-19)16-7-4-13-21-16/h1-9,13,17H,10-12,14H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBVRRXLKHKBTQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one, a compound featuring a thiazepane ring and furan moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by relevant case studies and data.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 319.44 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | (E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one |

| Molecular Formula | C₁₆H₁₇NO₂S |

| Molecular Weight | 319.44 g/mol |

Anti-inflammatory Activity

Research indicates that compounds similar to (E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives containing thiazepane structures showed greater anti-inflammatory activity than curcumin in various assays .

Case Study:

In a comparative study of anti-inflammatory agents, the compound was tested against established benchmarks like curcumin and ibuprofen. The results indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) by 40% at a concentration of 10 µM.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Similar thiazepane derivatives were found to exhibit potent activity against Gram-positive and Gram-negative bacteria.

| Bacteria | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Escherichia coli | 16.5 |

| Klebsiella pneumoniae | 16.1 |

In vitro studies revealed that the compound showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Case Study:

A recent study evaluated the antibacterial efficacy of (E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC of 15 µM, highlighting its potential as an alternative treatment for resistant bacterial strains.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promising results. It was observed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability (approximately 70% at 20 µM) after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.

The biological activities of (E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one are believed to be mediated through multiple mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways.

- Membrane Disruption: Its lipophilic nature allows it to disrupt bacterial membranes leading to cell death.

- Apoptotic Pathways: Activation of mitochondrial pathways resulting in caspase-mediated apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness arises from the fusion of chalcone and thiazepane motifs. Below is a comparative analysis with structurally related molecules:

Key Observations

Chalcone Derivatives :

- Simple chalcones (e.g., and ) lack the thiazepane ring, resulting in reduced conformational flexibility and molecular complexity. Their biological activity often correlates with substituent electronic effects (e.g., Cl, F, or OMe groups) .

- The title compound’s chalcone-thiazepane hybrid may enhance binding to biological targets (e.g., enzymes or receptors) due to increased steric bulk and hydrogen-bonding capacity .

Thiazepane-Containing Analogues: The 1,4-thiazepane ring confers a unique pharmacophoric profile. For instance, sulfonated derivatives (e.g., ) exhibit altered solubility and bioavailability compared to non-sulfonated variants . Substitution at position 7 of the thiazepane (e.g., furan-2-yl vs. phenyl) impacts electronic density and steric interactions, which could influence metabolic stability .

Physicochemical and Crystallographic Comparisons

Research Implications and Gaps

- Structural Studies : Single-crystal X-ray analysis using SHELX or ORTEP software is needed to resolve the title compound’s conformation and intermolecular interactions .

- Biological Screening : Testing against cancer cell lines (e.g., MCF7, A549) and enzymes (e.g., ene-reductases) could validate hypothesized activity .

- SAR Development : Systematic modifications to the thiazepane (e.g., sulfonation) or chalcone (e.g., meta/para substitutions) could optimize potency and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.